![molecular formula C36H45Cl2FN3OPd- B14065279 Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] is a complex organometallic compound It features a palladium center coordinated with a dihydroimidazolylidene ligand and a dihydrooxazole ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] typically involves the reaction of palladium precursors with the respective ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include dichloromethane or toluene, and the reaction temperature is maintained between 25-80°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of palladium(II) species.
Reduction: It can also be reduced to palladium(0) species, which are often more reactive in catalytic cycles.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other donor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride or hydrazine, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(II) complexes, while reduction can produce palladium(0) species. Substitution reactions result in new palladium complexes with different ligands.
科学的研究の応用
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions, hydrogenation, and carbonylation.
Biology: The compound’s catalytic properties are explored in biochemical processes and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and advanced materials due to its catalytic efficiency and selectivity.
作用機序
The mechanism of action of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] involves its ability to coordinate with various substrates and facilitate their transformation through catalytic cycles. The palladium center acts as a Lewis acid, activating substrates and enabling bond formation or cleavage. The ligands stabilize the palladium center and modulate its reactivity, allowing for precise control over the catalytic process.
類似化合物との比較
Similar Compounds
Palladium, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]dichloro: Similar structure but lacks the dihydrooxazole ligand.
Palladium, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]dibromo: Similar structure with bromine ligands instead of chlorine.
Palladium, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]dichloro[2-(4-methylphenyl)-4,5-dihydrooxazole-kappaN3]: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] lies in its specific ligand combination, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
特性
分子式 |
C36H45Cl2FN3OPd- |
|---|---|
分子量 |
732.1 g/mol |
IUPAC名 |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H37N2.C9H8FNO.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;10-8-3-1-7(2-4-8)9-11-5-6-12-9;;;/h9-21H,1-8H3;1-4H,5-6H2;2*1H;/q-1;;;;+2/p-2 |
InChIキー |
URZQHPLMSQDFBD-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1COC(=N1)C2=CC=C(C=C2)F.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


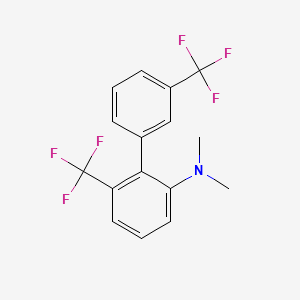
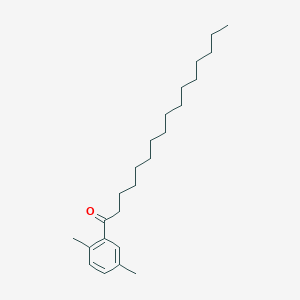
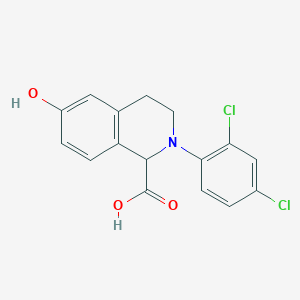
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)
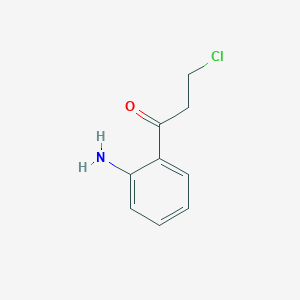


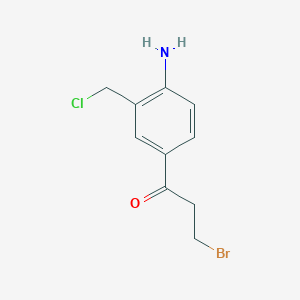
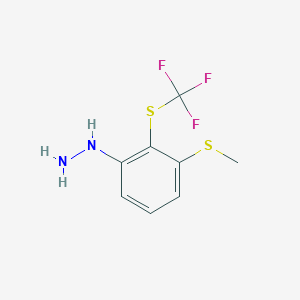

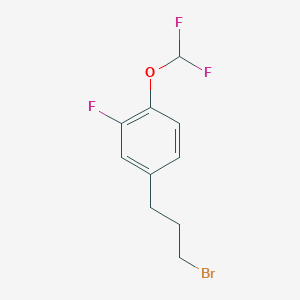
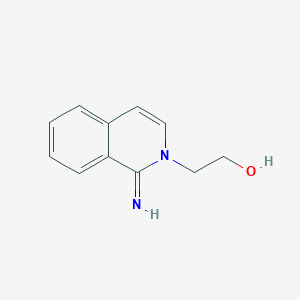
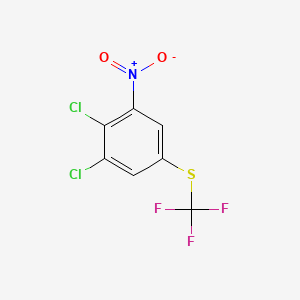
![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
